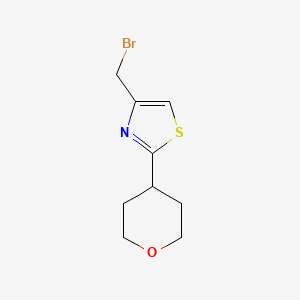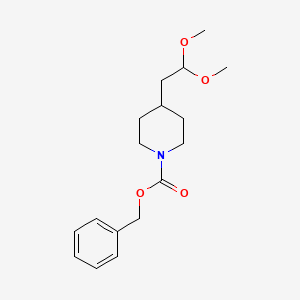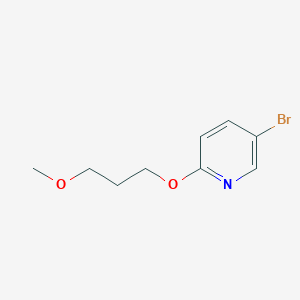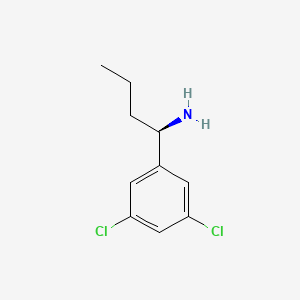
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is an organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its imidazole ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position, along with an ethanone group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves the use of starting materials such as 1H-imidazole-2-carbaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including condensation, cyclization, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazoles.
Applications De Recherche Scientifique
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with essential biochemical pathways in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone: Similar structure with an imidazole ring substituted at the 4-position.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole ring with a phenyl group.
Uniqueness
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl substitutions enhance its stability and biological activity compared to other imidazole derivatives .
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-(3-methyl-2-phenylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-8-13-12(14(11)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
ZRCSKWCGDGXXSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N1C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)





![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)




![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)
